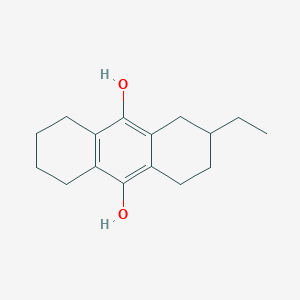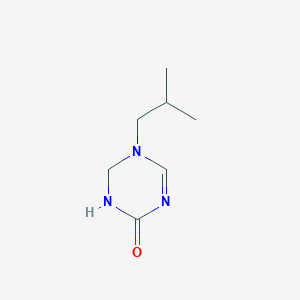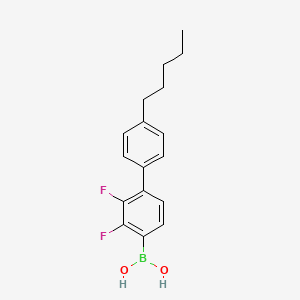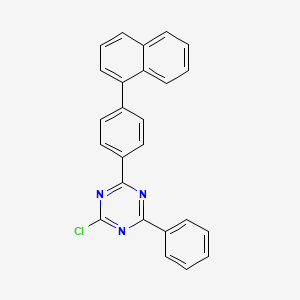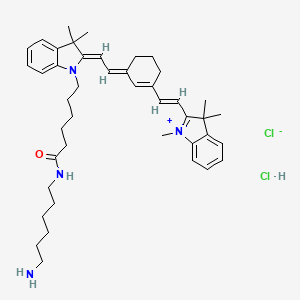
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride is a complex organic compound with a molecular formula of C43H60Cl2N4O and a molecular weight of 719.87 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups and a large, conjugated system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole core, followed by the introduction of the aminohexyl and oxohexyl groups. The final steps involve the formation of the indolium chloride and hydrochloride salts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would need to be optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different indole derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s large, conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride
- Cyanine5 amine
Uniqueness
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(2-(3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride hydrochloride is unique due to its specific structure, which includes a combination of aminohexyl, oxohexyl, and indolium chloride groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C43H60Cl2N4O |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H |
Clave InChI |
NVDKSBYSJGPWGZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)/CCC3)C)C.Cl.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
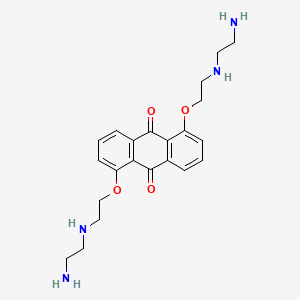

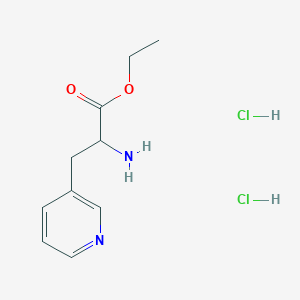
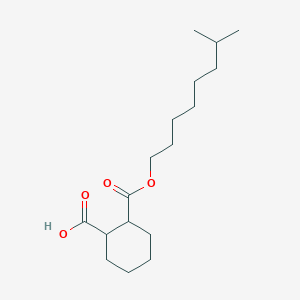
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
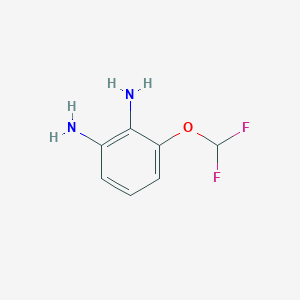
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
